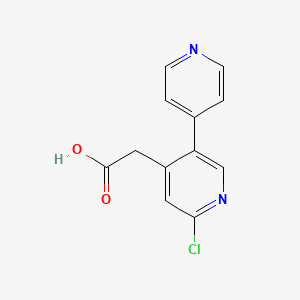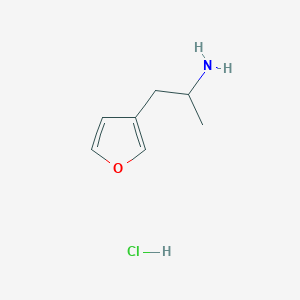
1-Methoxy-9,10-diphenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-9,10-diphenylanthracene is an organic compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with methoxy and phenyl substituents at the 1, 9, and 10 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 9,10-dibromoanthracene, is brominated to introduce bromine atoms at the 9 and 10 positions.
Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form 9,10-diphenylanthracene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Methoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the phenyl rings or the anthracene core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
1-Methoxy-9,10-diphenylanthracene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue light-emitting material in OLED devices due to its excellent photophysical properties.
Photon Upconversion: It serves as an annihilator in triplet-triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: The compound is employed as a fluorescent probe in biological imaging and sensing applications.
Organic Semiconductors: It is used in the fabrication of organic field-effect transistors (OFETs) and other organic electronic devices.
Wirkmechanismus
The mechanism of action of 1-Methoxy-9,10-diphenylanthracene involves its interaction with light and other molecules. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence or phosphorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet excitons combine to form a higher-energy singlet state, resulting in the emission of higher-energy photons.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-9,10-diphenylanthracene can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: Both compounds have similar photophysical properties, but the presence of a methoxy group in this compound enhances its solubility and alters its electronic properties.
9,10-Dimethylanthracene: This compound has methyl groups instead of phenyl groups, resulting in different photophysical and chemical properties.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of different substituents on the anthracene core.
Eigenschaften
CAS-Nummer |
13076-30-7 |
|---|---|
Molekularformel |
C27H20O |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-methoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C27H20O/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18H,1H3 |
InChI-Schlüssel |
OLMWJTRSCTXXMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


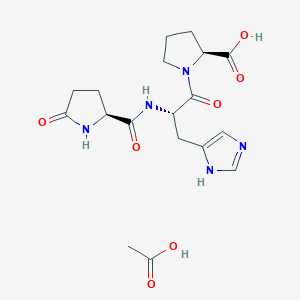
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
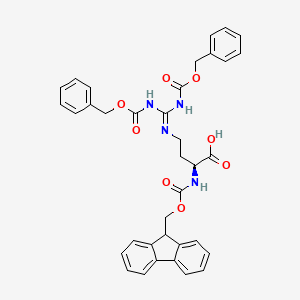
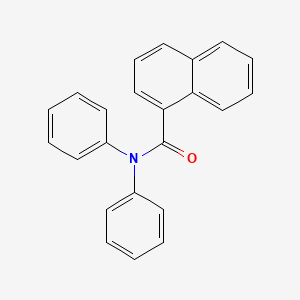
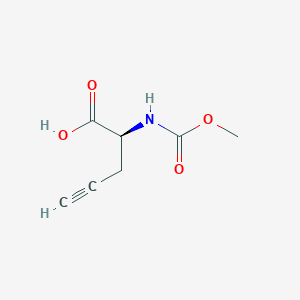
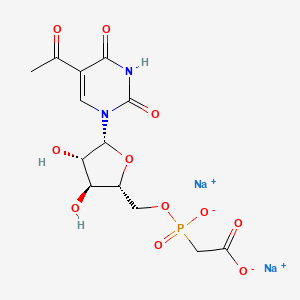
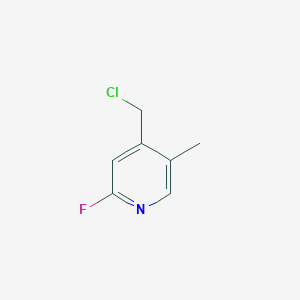

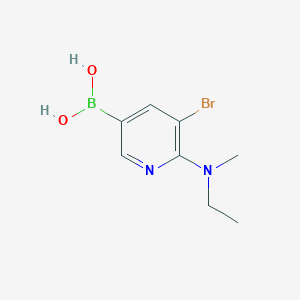
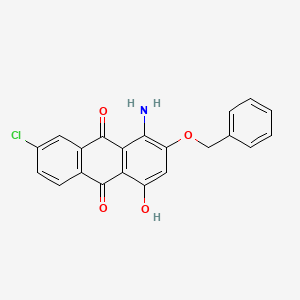
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
